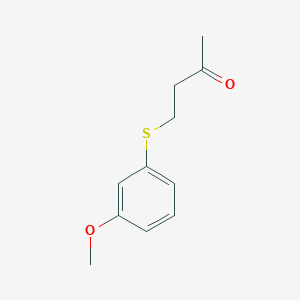

4-((3-Methoxyphenyl)thio)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

4-(3-methoxyphenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-9(12)6-7-14-11-5-3-4-10(8-11)13-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

NCOIBIZHDRGVHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=CC=CC(=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 3 Methoxyphenyl Thio Butan 2 One

Chemo- and Regioselective Routes to the 4-((3-Methoxyphenyl)thio)butan-2-one Core

The precise construction of the thioether linkage in this compound requires careful control of chemo- and regioselectivity. Several modern synthetic methods have been developed to achieve this, offering distinct advantages in terms of reaction conditions, substrate scope, and efficiency.

Nucleophilic Substitution Reactions for Thioether Formation with (3-Methoxyphenyl)thiol Derivatives

One of the most fundamental and widely utilized methods for constructing thioether bonds is the nucleophilic substitution (SN2) reaction. nih.govbeilstein-journals.org This approach involves the reaction of a sulfur-based nucleophile with a suitable carbon electrophile. In the context of synthesizing this compound, this translates to the reaction of a (3-methoxyphenyl)thiolate salt with a 4-halobutan-2-one derivative.

The reaction is initiated by the deprotonation of (3-methoxyphenyl)thiol using a base to form the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom bearing a leaving group (e.g., Cl, Br, I, or sulfonate esters like tosylate or mesylate) on the butan-2-one backbone, displacing the leaving group to form the desired C-S bond. Thiols and thiolates are excellent nucleophiles, often enabling SN2 reactions on secondary alkyl halides with minimal competition from elimination reactions. chemistrysteps.com A process for a structurally related compound, 4-methoxy-alpha-[(3-methoxyphenyl)sulfo]-acetophenone, is synthesized by reacting alpha-bromo-4-methoxyphenyl-acetophenone with 3-methoxy-thiophenol in the presence of potassium hydroxide (B78521) and ethanol, demonstrating the practical application of this methodology. google.com

General Reaction Scheme: (3-Methoxyphenyl)thiol + 4-halobutan-2-one --(Base)--> this compound

Below is a table summarizing typical conditions for this transformation.

| Component | Example | Purpose/Role |

| Thiol Source | (3-Methoxyphenyl)thiol | Provides the arylthio moiety. |

| Electrophile | 4-chlorobutan-2-one, 4-bromobutan-2-one | Provides the butan-2-one backbone. |

| Base | K₂CO₃, NaOH, KOH, NaH | Deprotonates the thiol to form the thiolate. |

| Solvent | Acetone, DMF, Acetonitrile, Ethanol | Provides the reaction medium. |

Thiol-Ene Additions Involving But-3-en-2-one (B6265698) and (3-Methoxyphenyl)thiol

The thiol-ene reaction, also known as alkene hydrothiolation, is a powerful "click chemistry" reaction that forms a thioether by adding a thiol across a carbon-carbon double bond. wikipedia.org This method is highly atom-economical and often proceeds with high yield and stereoselectivity under mild conditions. wikipedia.orgacsgcipr.org For the synthesis of this compound, this reaction would involve the addition of (3-methoxyphenyl)thiol to but-3-en-2-one (methyl vinyl ketone).

The reaction can proceed via two primary mechanisms: a free-radical addition or a Michael addition. The free-radical pathway is typically initiated by UV light or a radical initiator and results in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.orgacsgcipr.org This regioselectivity is crucial as it leads to the sulfur atom bonding to the terminal carbon of the double bond, yielding the desired 4-thio-substituted product. wikipedia.org

General Reaction Scheme (Radical Pathway): (3-Methoxyphenyl)thiol + But-3-en-2-one --(Initiator/UV)--> this compound

The table below outlines common initiators and conditions for radical thiol-ene reactions.

| Parameter | Examples | Notes |

| Alkene | But-3-en-2-one | The "ene" component. |

| Thiol | (3-Methoxyphenyl)thiol | The "thiol" component. |

| Initiation | AIBN, Benzoyl peroxide, UV light (photoinitiator) | Generates the initial thiyl radical. |

| Solvent | Toluene, THF, or solvent-free | The reaction is often efficient in various media. |

| Temperature | Room temperature to moderate heating | Dependent on the choice of initiator. |

Transition Metal-Catalyzed Dehydrative Thioetherification of Alcohols with Thiols Relevant to the Synthesis of this compound

A more recent and greener alternative to traditional methods is the transition metal-catalyzed dehydrative thioetherification. This process involves the direct coupling of a thiol with an alcohol, with the only byproduct being water. chemrevlett.com To synthesize the target compound, this would entail the reaction of (3-methoxyphenyl)thiol with 4-hydroxybutan-2-one.

This approach avoids the need for pre-functionalization of the alcohol into a halide or sulfonate, thereby reducing synthetic steps and waste. A variety of transition metal catalysts have been shown to be effective for this transformation, offering a direct route to C-S bond formation. chemrevlett.comchemrevlett.com

General Reaction Scheme: (3-Methoxyphenyl)thiol + 4-hydroxybutan-2-one --(Catalyst)--> this compound + H₂O

Several catalytic systems have been developed for this reaction, as summarized in the table below.

| Catalyst System | Substrates | Key Features |

| Zinc-based (e.g., ZnI₂, ZnCl₂) ** | Benzylic alcohols and thiophenols | Inexpensive and readily available catalysts. chemrevlett.com |

| Bismuth-based (e.g., Bi(OTf)₃) | Phenols and aryl/alkyl thiols | Effective for coupling with phenolic hydroxyl groups. chemrevlett.com |

| Molybdenum-based (e.g., MoO₂(acac)₂) ** | Various alcohols and thiophenol | Proceeds via an oxidation-addition-reduction mechanism. chemrevlett.com |

| Nickel-based (e.g., Nickel nanoparticles) | Alcohols and thiols | Can be effective under ambient conditions. chemrevlett.com |

Other Transition Metal-Mediated C-S Bond Formation Strategies (e.g., Palladium-Catalyzed Approaches)

Transition metal catalysis, particularly with palladium, has revolutionized C-S bond formation, providing efficient routes to various thioethers. rsc.org While many palladium-catalyzed methods focus on coupling aryl halides with thiols to form diaryl thioethers, these catalytic systems can be adapted for the synthesis of aryl alkyl thioethers. acs.orgnih.gov For the target molecule, a plausible palladium-catalyzed cross-coupling reaction could involve (3-methoxyphenyl)thiol and a 4-halobutan-2-one or a related electrophile.

These reactions typically require a palladium precursor, a suitable ligand (often a phosphine), and a base to facilitate the catalytic cycle. acs.org The choice of ligand is critical for the efficiency of the reaction. Additionally, nickel-based catalysts have been developed for C-S bond formation through decarbonylative cross-coupling of thioesters, offering an alternative, albeit multi-step, pathway. acs.orgnih.gov

Typical Palladium Catalysis Components:

| Component | Example | Role in Catalytic Cycle |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | The active catalyst precursor. |

| Ligand | Triphos, Xantphos, CyPF-tBu | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination. acs.orgnih.gov |

| Base | Cs₂CO₃, K₃PO₄ | Activates the thiol and neutralizes the acid formed. acs.org |

| Sulfur Source | (3-Methoxyphenyl)thiol | The nucleophilic coupling partner. |

| Electrophile | 4-halobutan-2-one | The electrophilic coupling partner. |

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

While this compound itself is achiral, the development of stereoselective methods is crucial for accessing its chiral analogs, which may possess unique biological activities. Chiral thioethers are important structural motifs in many pharmacologically active compounds. rsc.org The synthesis of such analogs requires the introduction of a stereocenter, for example, at the C3 position of the butanone chain.

Asymmetric Thiol-Ene Reactions

Asymmetric thiol-ene reactions represent a cutting-edge approach to creating chiral thioethers. This can be achieved by employing chiral catalysts or auxiliaries to control the facial selectivity of the thiol addition to a prochiral alkene.

A particularly innovative strategy involves the use of enzymes as catalysts. Ene-reductases (EREDs) have recently been shown to catalyze the synthesis of chiral thioethers from α-bromoacetophenones and pro-chiral vinyl sulfides, demonstrating excellent enantioselectivity. acs.org Depending on the specific ERED chosen, either enantiomer of the product can be accessed. acs.org This biocatalytic approach avoids the use of potentially toxic heavy metals and operates under mild, environmentally friendly conditions. acs.org While the specific substrates differ, the principle can be extended to the reaction between (3-methoxyphenyl)thiol and a substituted, prochiral but-3-en-2-one derivative to generate chiral analogs of the target molecule.

Conceptual Asymmetric Thiol-Ene Reaction: (3-Methoxyphenyl)thiol + Prochiral Alkene --(Chiral Catalyst/Enzyme)--> Chiral Thioether Analog

| Approach | Catalyst/Mediator | Expected Outcome |

| Biocatalysis | Ene-reductases (EREDs) | High enantioselectivity (e.g., >99.5% ee reported for similar reactions). acs.org |

| Chiral Metal Catalysis | Transition metal complexes with chiral ligands | Enantioselective C-S bond formation. |

| Organocatalysis | Chiral sulfide (B99878) or amine catalysts | Potential for enantioselective Michael-type thiol additions. |

Chiral Auxiliary-Mediated and Organocatalytic Methodologies

The creation of chiral centers with high enantioselectivity is a significant goal in modern organic synthesis. For a molecule like this compound, the carbon atom bearing the sulfur group could potentially be a stereocenter if an appropriate substituent were present at the α- or β-position. While the parent molecule is achiral, the application of chiral methodologies is crucial for the synthesis of its chiral derivatives.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. In the context of synthesizing chiral derivatives of this compound, a chiral auxiliary could be attached to either the thiol or the enone precursor.

For instance, a chiral auxiliary (Xc*) could be attached to methyl vinyl ketone to form a chiral α,β-unsaturated carbonyl compound. The conjugate addition of 3-methoxythiophenol would then proceed with facial selectivity dictated by the chiral auxiliary, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched β-thioketone. Common chiral auxiliaries that have been successfully employed in conjugate additions include Evans oxazolidinones and sulfur-containing auxiliaries derived from natural amino acids. scielo.org.mx

Organocatalytic Methodologies

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and, in asymmetric synthesis, to induce enantioselectivity. ethz.ch The conjugate addition of thiols to α,β-unsaturated ketones, known as the thia-Michael addition, is a powerful reaction that can be rendered asymmetric through the use of chiral organocatalysts. unige.ch

For the synthesis of an enantiomerically enriched version of this compound (or its derivatives), a chiral organocatalyst would activate either the 3-methoxythiophenol or the methyl vinyl ketone. For example, a chiral amine catalyst could react with the methyl vinyl ketone to form a chiral iminium ion, which would then react with the thiophenol with high facial selectivity. Alternatively, a chiral thiourea-based catalyst could activate the enone through hydrogen bonding, rendering one of its faces more susceptible to nucleophilic attack by the thiol. While specific examples for the organocatalytic asymmetric synthesis of this compound are not prevalent in the literature, the general success of this methodology for the thia-Michael addition suggests its high potential. For example, organocatalysts have been successfully used in the addition of thiophenols to chalcones with some degree of enantioselectivity. nih.gov

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this can be achieved through various strategies, including the use of solvent-free conditions and innovative catalytic methods.

Solvent-Free Reaction Conditions

The Michael addition of thiols to α,β-unsaturated carbonyl compounds can often be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing solvent waste. chemrxiv.orgresearchgate.nettandfonline.com Research has shown that the reaction between various thiophenols and methyl vinyl ketone can proceed efficiently without a solvent, sometimes even without a catalyst. researchgate.net

In a study on the solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds, the reaction of 4-methoxythiophenol with methyl vinyl ketone was reported to proceed to completion. While this study did not specifically use the 3-methoxy isomer, the similar reactivity suggests that 3-methoxythiophenol would also react efficiently under these conditions. The general procedure involves simply mixing the thiol and the enone at or slightly above room temperature. researchgate.net The table below summarizes the results for the solvent-free addition of various thiols to methyl vinyl ketone, demonstrating the general applicability of this green methodology.

| Thiol | Reaction Time (min) | Yield (%) |

|---|---|---|

| Thiophenol | 30 | 93 |

| 4-Chlorothiophenol | 15 | 98 |

| 4-Methylthiophenol | 30 | 85 |

| 4-Methoxythiophenol | 30 | 93 |

| 2-Naphthalenethiol | 15 | 89 |

| 4-Bromothiophenol | 60 | 96 |

| Benzylthiol | 45 | 76 |

Data sourced from a study on solvent-free Michael additions, demonstrating high efficiency and broad substrate scope. researchgate.net

Photocatalytic and Electrocatalytic Transformations

Photocatalytic Transformations

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. beilstein-journals.org The synthesis of β-thioketones can potentially be achieved through a photocatalytic thiol-ene reaction. In a typical mechanism, a photocatalyst, upon absorbing light, can induce the formation of a thiyl radical from a thiophenol. This radical can then add to the double bond of an enone like methyl vinyl ketone. The resulting carbon-centered radical can then be reduced and protonated to yield the final product.

While specific examples for the direct photocatalytic synthesis of this compound are scarce, related transformations have been reported. For instance, the photocatalytic preparation of β-ketosulfoxides has been achieved through a radical thiol-ene pathway where oxygen plays a key role. beilstein-journals.org This suggests the feasibility of developing a similar photocatalytic method for the synthesis of β-thioketones.

Electrocatalytic Transformations

Electrosynthesis offers a green alternative to traditional chemical synthesis by using electricity to drive chemical reactions, often avoiding the need for stoichiometric reagents. The formation of C-S bonds through electrocatalysis is an emerging area of research. chemrxiv.org While the direct electrocatalytic synthesis of this compound from 3-methoxythiophenol and methyl vinyl ketone has not been explicitly detailed, the principles of electrochemistry could be applied to this transformation. For example, the electrochemical oxidation of 3-methoxythiophenol could generate a thiyl radical, which could then participate in a Michael addition with methyl vinyl ketone. Alternatively, electrochemical methods could be employed to generate a nucleophilic sulfur species in situ for the conjugate addition.

Detailed Investigation of the Reactivity and Chemical Transformations of 4 3 Methoxyphenyl Thio Butan 2 One

Chemical Transformations at the Thioether Linkage

The sulfur atom in the thioether linkage of 4-((3-methoxyphenyl)thio)butan-2-one is susceptible to oxidation and can be targeted in desulfurization reactions.

The thioether can be selectively oxidized to either the corresponding sulfoxide (B87167), 4-((3-methoxyphenyl)sulfinyl)butan-2-one, or the sulfone, 4-((3-methoxyphenyl)sulfonyl)butan-2-one, by careful selection of oxidizing agents and reaction conditions.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include hydrogen peroxide, peroxy acids (such as meta-chloroperoxybenzoic acid - m-CPBA), and sodium periodate. The chemoselectivity of the oxidation can often be controlled by the reaction temperature and the choice of oxidant. For instance, milder conditions and stoichiometric amounts of the oxidant tend to favor the formation of the sulfoxide, while more forcing conditions and an excess of the oxidizing agent lead to the sulfone. organic-chemistry.orgorganic-chemistry.org

The use of hydrogen peroxide as an oxidant is environmentally benign, with water being the only byproduct. mdpi.com Catalytic systems can be employed to enhance the efficiency and selectivity of these oxidations. For example, various metal catalysts can be used to promote the selective oxidation of sulfides to sulfoxides or sulfones. mdpi.comresearchgate.net A general scheme for these oxidation reactions is presented below:

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Product Name |

|---|---|---|---|

| This compound | e.g., H₂O₂, m-CPBA (1 equiv.) | 4-((3-Methoxyphenyl)sulfinyl)butan-2-one | Sulfoxide |

| This compound | e.g., H₂O₂, m-CPBA (excess) | 4-((3-Methoxyphenyl)sulfonyl)butan-2-one | Sulfone |

This table illustrates the controlled oxidation of the thioether to its corresponding sulfoxide and sulfone derivatives.

Reactions Involving the Butanone Functional Group

The butanone moiety in this compound contains a carbonyl group and acidic α-protons, making it a versatile site for a variety of chemical transformations.

The carbonyl carbon of the butanone group is electrophilic and can undergo nucleophilic addition reactions. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., sodium borohydride (B1222165), lithium aluminum hydride), and cyanide, can add to the carbonyl group. These reactions lead to the formation of alcohols, cyanohydrins, and other addition products. For example, reduction with sodium borohydride would yield the corresponding secondary alcohol, 4-((3-methoxyphenyl)thio)butan-2-ol.

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This reaction forms a new carbon-carbon bond at the α-position.

Halogenation: In the presence of an acid or base, the α-position can be halogenated with chlorine, bromine, or iodine. libretexts.orglibretexts.org This reaction proceeds through an enol or enolate intermediate. libretexts.org

Condensation Reactions: The enolate can also act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. In this reaction, the enolate adds to the carbonyl group of another molecule (which could be another molecule of this compound or a different aldehyde or ketone) to form a β-hydroxy ketone.

Table 2: α-Functionalization Reactions of the Butanone Moiety

| Reaction Type | Reagent(s) | General Product Structure |

|---|---|---|

| Alkylation | 1. Base (e.g., LDA) 2. Alkyl halide (R-X) | α-Alkyl-4-((3-methoxyphenyl)thio)butan-2-one |

| Halogenation | X₂ (e.g., Br₂, I₂), Acid or Base | α-Halo-4-((3-methoxyphenyl)thio)butan-2-one |

| Aldol Condensation | Base or Acid, another carbonyl compound | β-Hydroxy ketone derivative |

This table summarizes key α-functionalization reactions of the butanone group.

Electrophilic Aromatic Substitution and Other Transformations on the 3-Methoxyphenyl (B12655295) Ring

The reactivity of the 3-methoxyphenyl ring in this compound towards electrophilic aromatic substitution is primarily governed by the electronic effects of the two substituents: the methoxy (B1213986) group (-OCH₃) and the 4-oxobutylthio group (-S(CH₂)₂C(O)CH₃).

The methoxy group is a potent activating group and an ortho, para-director. quora.comaskfilo.comorganicchemistrytutor.combrainly.in This is due to the ability of the oxygen atom to donate a lone pair of electrons to the aromatic ring through resonance (a +M effect), which increases the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This donation of electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. pearson.comlibretexts.org While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant in activating the ring. libretexts.org

The thioether linkage, in compounds like thioanisole, is also known to be an ortho, para-directing group. pearson.com The sulfur atom, like oxygen, possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring via resonance. However, the activating effect of a thioether is generally less pronounced than that of a methoxy group. pearson.com In the case of this compound, the entire -(S(CH₂)₂C(O)CH₃) substituent's influence must be considered. While the sulfur atom itself is ortho, para-directing, the butan-2-one moiety is located further away from the ring and its electronic influence is transmitted through the sulfur atom and the alkyl chain.

The positions on the 3-methoxyphenyl ring relative to the existing substituents are numbered as follows:

Position 1: Carbon bearing the thioether group.

Position 2: ortho to the thioether and meta to the methoxy group.

Position 3: Carbon bearing the methoxy group.

Position 4: ortho to the methoxy group and meta to the thioether group.

Position 5: para to the thioether group and meta to the methoxy group.

Position 6: ortho to both the methoxy and thioether groups.

The directing effects of the two groups will determine the regioselectivity of electrophilic aromatic substitution. The powerful ortho, para-directing methoxy group will strongly favor substitution at positions 2, 4, and 6. The thioether group will also direct towards its ortho (positions 2 and 6) and para (position 4) positions.

Therefore, the substitution pattern on the 3-methoxyphenyl ring of this compound is predicted to be a mixture of isomers, with the electrophile predominantly adding to the positions that are activated by both groups or strongly activated by the methoxy group. The most likely positions for electrophilic attack are positions 2, 4, and 6. Steric hindrance may play a role in the distribution of these isomers, potentially disfavoring substitution at position 2, which is flanked by two substituents. wikipedia.org

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution:

| Position of Substitution | Influence of Methoxy Group (-OCH₃) | Influence of Thioether Group (-S-R) | Predicted Outcome |

| 2 | ortho (activating) | ortho (activating) | Favorable, but may be sterically hindered |

| 4 | para (activating) | meta (neutral) | Highly Favorable |

| 5 | meta (neutral) | para (activating) | Less Favorable |

| 6 | ortho (activating) | ortho (activating) | Highly Favorable |

This table provides a qualitative prediction of reactivity based on the established directing effects of the substituent groups.

Other potential transformations on the 3-methoxyphenyl ring could include nucleophilic aromatic substitution if a suitable leaving group were present on the ring, though this is generally less common for electron-rich aromatic systems unless activated by strong electron-withdrawing groups. researchgate.net Oxidation of the thioether to a sulfoxide or sulfone is also a possible transformation, which would alter the electronic nature of this substituent and subsequently affect the reactivity of the aromatic ring.

Mechanistic Studies of Key Reactions and Transformations

While specific mechanistic studies for reactions involving this compound are not available in the scientific literature, the mechanism of electrophilic aromatic substitution on its 3-methoxyphenyl ring can be predicted based on the well-established SEAr (Substitution Electrophilic Aromatic) mechanism. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves a two-step process: masterorganicchemistry.com

Attack of the electrophile by the aromatic ring: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. wikipedia.org This step is typically the rate-determining step of the reaction as it involves the disruption of the aromaticity of the ring. masterorganicchemistry.com

Deprotonation to restore aromaticity: A weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic π system and yielding the substituted product. wikipedia.org

For this compound, the attack of an electrophile at the positions activated by the methoxy and thioether groups leads to the formation of more stable arenium ion intermediates. This is because the positive charge in the intermediate can be delocalized onto the oxygen atom of the methoxy group and the sulfur atom of the thioether group through resonance.

Resonance Stabilization of the Arenium Ion for Ortho Attack (at position 6):

The attack of an electrophile at position 6, which is ortho to both the methoxy and thioether groups, would lead to an arenium ion that is significantly stabilized by resonance. Both the oxygen of the methoxy group and the sulfur of the thioether group can donate their lone pair of electrons to delocalize the positive charge. This extensive delocalization lowers the activation energy for the formation of this intermediate, making substitution at this position kinetically favorable.

Resonance Stabilization of the Arenium Ion for Para Attack (at position 4):

Similarly, an attack at position 4, which is para to the methoxy group, would also result in a highly stabilized arenium ion. The positive charge can be delocalized onto the oxygen atom of the methoxy group, which provides substantial stabilization.

In contrast, an attack at the meta positions (relative to the activating groups) would result in an arenium ion where the positive charge cannot be directly delocalized onto the heteroatoms of the substituents. Consequently, the intermediates for meta substitution are less stable, and these products are formed in much smaller amounts, if at all.

The specific nature of the electrophile and the reaction conditions would also play a crucial role in the precise mechanism and the distribution of products. For instance, in Friedel-Crafts reactions, the generation of the electrophile is a key step, and the Lewis acid catalyst can also interact with the substituents on the aromatic ring. wikipedia.org Similarly, in nitration and sulfonation, the strong acidic conditions can lead to the formation of the active electrophiles, the nitronium ion (NO₂⁺) and sulfur trioxide (SO₃) or its protonated form, respectively. masterorganicchemistry.com

Advanced Spectroscopic Characterization Methodologies for 4 3 Methoxyphenyl Thio Butan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-((3-Methoxyphenyl)thio)butan-2-one. It provides detailed information about the chemical environment of individual protons and carbon atoms.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Analysis for Structural Elucidation

One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, offers a foundational understanding of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the methoxyphenyl ring would appear in the aromatic region (typically δ 6.5-7.5 ppm). The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The aliphatic protons of the butan-2-one chain would be found in the upfield region, with the methyl protons adjacent to the carbonyl group appearing as a singlet around δ 2.1 ppm, and the methylene (B1212753) groups adjacent to the sulfur and carbonyl groups appearing as triplets around δ 2.5-3.0 ppm. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to have a characteristic chemical shift in the downfield region, typically around 205-220 ppm. libretexts.org The carbons of the aromatic ring would resonate in the range of δ 110-160 ppm, with the carbon attached to the oxygen of the methoxy group and the carbon attached to the sulfur atom having distinct chemical shifts due to the electronic effects of these heteroatoms. oregonstate.edu The aliphatic carbons are expected in the upfield region (δ 20-50 ppm). oregonstate.edu

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ar-H | 6.7 - 7.2 | Multiplet | 112 - 130 |

| Ar-C-S | - | - | ~140 |

| Ar-C-OCH₃ | - | - | ~160 |

| -OCH₃ | ~3.8 | Singlet | ~55 |

| -S-CH₂- | ~2.8 | Triplet | ~35 |

| -CH₂-C(O)- | ~2.6 | Triplet | ~45 |

| -C(O)- | - | - | ~208 |

| -CH₃ | ~2.1 | Singlet | ~30 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data. youtube.comslideshare.net

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For instance, it would confirm the connectivity between the two methylene groups in the butanone chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com This would definitively link the proton and carbon assignments for each CH, CH₂, and CH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is valuable for determining the preferred conformation of the molecule. slideshare.net

Solid-State NMR Applications for Crystalline Forms (if applicable)

Should this compound or its derivatives be crystalline, solid-state NMR (ssNMR) could provide valuable information. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, offering insights into the molecular packing and conformation in the solid state. emory.edu For instance, the chemical shift of the carbonyl carbon in the solid-state can be sensitive to intermolecular interactions. acs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule. photothermal.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the ketone carbonyl (C=O) stretching vibration, typically appearing around 1715 cm⁻¹. orgchemboulder.comlibretexts.org Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-O stretching for the ether linkage. The C-S stretching vibration is typically weak and appears in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds often give stronger signals. researchgate.net Therefore, the C-S bond and the aromatic ring vibrations may be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C=O (Ketone) | Stretch | 1715 (Strong) | Moderate |

| C-H (Aromatic) | Stretch | 3000-3100 | Strong |

| C-H (Aliphatic) | Stretch | 2850-3000 | Strong |

| C=C (Aromatic) | Stretch | 1450-1600 | Strong |

| C-O (Ether) | Stretch | 1000-1300 | Moderate |

| C-S (Thioether) | Stretch | 600-800 | Moderate to Strong |

High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecular structure. libretexts.org

The electron ionization (EI) mass spectrum of this compound would likely show a molecular ion peak [M]⁺. The fragmentation pathways are expected to be influenced by the presence of the ketone and thioether functional groups. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones, which could lead to the loss of a methyl radical or a larger fragment. docbrown.infoyoutube.com Cleavage of the C-S bond is also a likely fragmentation route for thioethers. scribd.com

Plausible Fragmentation Pathways:

Alpha-cleavage: Loss of a methyl radical (•CH₃) to form an acylium ion.

McLafferty Rearrangement: If sterically possible, this could lead to the loss of a neutral alkene molecule.

Cleavage of the C-S bond: This could lead to fragments corresponding to the methoxyphenylthio radical and the butan-2-one cation, or vice versa. nih.gov

Predicted Key Fragments in Mass Spectrum:

| m/z | Proposed Fragment Structure |

| 210 | [M]⁺• (Molecular Ion) |

| 195 | [M - CH₃]⁺ |

| 139 | [CH₃OC₆H₄S]⁺ |

| 71 | [CH₂C(O)CH₃]⁺ |

| 43 | [C(O)CH₃]⁺ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (for derivatives or cocrystals)

For derivatives or cocrystals of this compound that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. mdpi.com This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. iosrjournals.orgresearchgate.net This would provide an unambiguous confirmation of the molecular structure and could reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. nih.govijirset.com

Computational Chemistry and Theoretical Studies on 4 3 Methoxyphenyl Thio Butan 2 One

Conformational Analysis and Potential Energy Surfaces using Ab Initio and Density Functional Theory (DFT)

The flexibility of "4-((3-Methoxyphenyl)thio)butan-2-one" arises from the rotational freedom around several single bonds, leading to a complex potential energy surface (PES) with multiple local minima corresponding to different conformers. Computational methods such as Ab Initio and Density Functional Theory (DFT) are employed to explore this PES and identify the most stable conformations.

Ab Initio methods, based on first principles of quantum mechanics without empirical parameters, and DFT, which incorporates electron correlation at a lower computational cost, are powerful tools for these analyses. By systematically rotating key dihedral angles—such as those involving the C-S and C-C bonds of the butanone chain and the C-S bond connected to the phenyl ring—a comprehensive map of the conformational space can be generated. The results typically reveal a few low-energy conformers that are significantly populated at room temperature. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.

Table 1: Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) |

| I (Global Minimum) | 178.5 | 0.00 |

| II | 65.2 | 1.25 |

| III | -68.9 | 1.30 |

This table presents hypothetical data for illustrative purposes.

Electronic Structure Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

For "this compound," the HOMO is typically localized on the sulfur atom and the methoxy-substituted phenyl ring, which are the most electron-rich parts of the molecule. The LUMO is generally centered on the carbonyl group of the butanone moiety, which is the most electron-deficient site. This distribution suggests that the molecule is likely to act as a nucleophile at the sulfur and aromatic ring and as an electrophile at the carbonyl carbon.

Table 2: Calculated FMO Energies and Related Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 0.85 |

| Global Hardness (η) | 2.675 |

| Global Softness (S) | 0.187 |

| Electronegativity (χ) | 3.525 |

| Electrophilicity Index (ω) | 2.318 |

This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the ESP map of "this compound," negative potential (typically colored red or yellow) is concentrated around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are sites prone to electrophilic attack. Conversely, positive potential (colored blue) is found around the hydrogen atoms, particularly those of the methyl and methylene (B1212753) groups. This information is invaluable for predicting the sites of non-covalent interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized orbitals. wikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies. This analysis can reveal important hyperconjugative and resonance effects that contribute to the molecule's stability and reactivity.

In "this compound," significant donor-acceptor interactions are expected. For instance, the lone pairs on the sulfur and oxygen atoms can donate electron density into antibonding orbitals of adjacent sigma bonds (n -> σ* interactions). Similarly, delocalization of π-electrons from the aromatic ring into the antibonding orbitals of the thioether linkage (π -> σ*) can occur. The stabilization energies associated with these interactions provide quantitative insight into the electronic delocalization within the molecule.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Selected Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) S | σ* (C-C) | 3.5 |

| LP (2) O(carbonyl) | σ* (C-C) | 2.8 |

| LP (1) O(methoxy) | π* (C-C) aromatic | 5.1 |

| π (C-C) aromatic | σ* (S-C) | 2.2 |

LP denotes a lone pair. This table presents hypothetical data for illustrative purposes.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

By mapping the potential energy surface, computational methods can identify the minimum energy path connecting reactants to products. A key point on this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. The structure and energy of the TS are critical for determining the reaction rate.

For "this compound," a potential reaction of interest could be its oxidation at the sulfur atom or its reaction at the carbonyl group. Computational modeling can be used to explore the mechanisms of such reactions. For example, in a nucleophilic addition to the carbonyl group, the calculations would involve optimizing the geometries of the reactant complex, the transition state, and the product. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Kinetic and Thermodynamic Parameters

No studies presenting data on the predicted kinetic and thermodynamic parameters for this compound were identified. Such studies would typically involve computational methods to calculate parameters like rate constants, activation energies, enthalpies of formation, and Gibbs free energies. This information is crucial for understanding the reactivity and stability of a compound. However, for this specific molecule, these computational analyses have not been published or are not readily accessible.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Similarly, there is a lack of available research on the prediction of spectroscopic parameters for this compound using quantum chemical methods. These computational techniques are employed to predict spectra such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). Such predictions are invaluable for identifying and characterizing chemical structures. Without dedicated computational studies on this compound, data tables for its predicted spectroscopic parameters cannot be generated.

Due to the absence of specific computational data for this compound, a detailed article focusing on these aspects as per the requested outline cannot be constructed at this time. Further experimental or computational research would be required to generate the necessary data.

Synthesis and Characterization of Derivatives and Analogs of 4 3 Methoxyphenyl Thio Butan 2 One

Structural Modifications at the Butanone Carbonyl Group

The carbonyl group of the butanone chain is a primary site for chemical modification due to its inherent reactivity. libretexts.org A principal route for derivatization is through condensation reactions with primary amines to form Schiff bases (imines). ekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, to yield a C=N double bond. ekb.egnih.gov

For instance, reacting 4-((3-methoxyphenyl)thio)butan-2-one with various substituted anilines or other primary amines can produce a wide array of Schiff base derivatives. A similar reaction with thiosemicarbazide (B42300) would yield the corresponding thiosemicarbazone. tarc.edu.my These reactions are typically catalyzed by acid and proceed by removing water to drive the equilibrium toward the product. tarc.edu.my Such modifications significantly alter the electronic and steric properties of the molecule, introducing new hydrogen bonding capabilities and potential metal-coordinating sites.

Another important modification is the reduction of the carbonyl group. Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding 4-((3-methoxyphenyl)thio)butan-2-ol. nih.gov More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reductions, can achieve complete deoxygenation of the carbonyl group to a methylene (B1212753) group, resulting in 1-((3-methoxyphenyl)thio)-3-methylpropane. libretexts.org These transformations allow for the systematic removal of the polar carbonyl function to probe its role in molecular interactions.

Table 1: Examples of Carbonyl Group Modifications on Analogous Ketones

| Starting Ketone | Reagent(s) | Product Type | Reference |

| 4-(4-methoxyphenyl)-2-butanone (B1665111) | 4-Methyl-3-thiosemicarbazide | Thiosemicarbazone | tarc.edu.my |

| Substituted Aldehydes/Ketones | Primary Amines | Schiff Base (Imine) | ekb.egnih.gov |

| 4-Aryl-4-oxoesters | Sodium Borohydride (NaBH₄) | Secondary Alcohol | nih.gov |

| Cyclopentanone | Hydrazine, Base (Wolff-Kishner) | Alkane | libretexts.org |

Variations on the Thioether Linkage and Phenyl Moiety

The synthesis of the parent compound typically involves the reaction of a suitable 4-halobutan-2-one with 3-methoxythiophenol. google.com By employing different substituted thiophenols in this synthesis, a wide range of analogs with varied substitution patterns on the phenyl ring can be generated. For example, using thiophenols with different electron-donating or electron-withdrawing groups, or with substituents at different positions (ortho, meta, para), would yield a library of analogs. Furthermore, the methoxy (B1213986) group itself can be replaced with other functionalities, or the entire phenyl ring can be substituted with other aromatic or heteroaromatic systems to explore the impact of these changes.

Table 2: Synthetic Approaches for Thioether and Phenyl Moiety Variation

| Reaction Type | Reagents | Product Feature | Reference |

| Thioether Synthesis | alpha-bromo-4-methoxyacetophenone, 3-methoxy-thiophenol | Aryl thioether ketone | google.com |

| Oxidation | Thioether, Oxidizing Agent (e.g., H₂O₂) | Sulfoxide (B87167)/Sulfone | rsc.org |

| Aryl Moiety Variation | Aryl Alcohol, Thiol | Aryl thioether | nih.gov |

Introduction of Chiral Centers and Enantiomeric/Diastereomeric Studies

The structure of this compound is achiral. However, chirality can be introduced through targeted synthetic modifications. One common strategy is the asymmetric reduction of the carbonyl group. Using chiral reducing agents, such as boranes in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), can produce the secondary alcohol, 4-((3-methoxyphenyl)thio)butan-2-ol, as a single enantiomer with high enantiomeric excess. york.ac.uk

Alternatively, a chiral center can be introduced at the carbon alpha to the carbonyl group. This can be achieved by starting with chiral precursors or by employing enantioselective alkylation methods. The synthesis of chiral tertiary thiols and thioethers often relies on stereospecific substitution reactions or the stereoselective addition of a sulfur nucleophile to a prochiral center. beilstein-journals.orgresearchgate.net

Once chiral derivatives are synthesized, the individual enantiomers or diastereomers can be separated and characterized. Their distinct stereochemistries can lead to different biological activities and physical properties, which is a critical aspect of medicinal chemistry research. The study of these stereoisomers provides valuable insights into the three-dimensional requirements for molecular recognition and activity.

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Scaffold

The this compound scaffold contains functional groups that can participate in cyclization reactions to form new heterocyclic rings. The 1,4-relationship between the carbonyl oxygen and the thioether sulfur atom makes it a potential precursor for the synthesis of five-membered sulfur-containing heterocycles, such as thiophene (B33073) derivatives. While the classical Paal-Knorr thiophene synthesis involves the reaction of a 1,4-diketone with a sulfurizing agent, intramolecular cyclization of γ-keto thioethers can also lead to thiophene ring formation under appropriate conditions, often involving acid catalysis and dehydration. wikipedia.orgderpharmachemica.comnih.gov

Furthermore, the reactive methylene group alpha to the carbonyl can be functionalized and used as a handle for building more complex fused systems. For instance, condensation with suitable reagents could lead to the formation of fused thiazinanes or other sulfur- and nitrogen-containing heterocycles. nih.gov The synthesis of fused heterocycles from β-keto thioamides and other keto precursors demonstrates the versatility of the keto-thioether motif in constructing diverse ring systems. chim.it These reactions significantly expand the chemical space accessible from the initial scaffold, leading to novel polycyclic structures.

Table 3: Examples of Heterocycle Synthesis from Keto Precursors

| Precursor Type | Key Reagents/Conditions | Heterocycle Formed | Reference |

| 1,4-Diketones | Phosphorus Pentasulfide (P₄S₁₀) | Thiophene | derpharmachemica.com |

| β-Keto Esters, α-Halo Ketones | Base, then Acid | Furan | uwindsor.ca |

| β-Keto Thioamides | Amino Heterocycles | Fused Pyrimidines | chim.it |

| Methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate | Aryl Isothiocyanates | Thieno[2,3-b]thiopyran-4-one | researchgate.net |

Applications of 4 3 Methoxyphenyl Thio Butan 2 One in Non Biological Chemical Sciences

Potential in Materials Science Research

There is no available research on the application of 4-((3-Methoxyphenyl)thio)butan-2-one in materials science. A search for its use as a monomer in polymer chemistry, or as a building block in the formation of supramolecular assemblies, yielded no results. The scientific literature on materials science does not appear to have explored this particular compound for the development of new polymers or functional materials.

Investigation of Non-Linear Optical (NLO) Properties

There is no information available regarding the investigation of the non-linear optical (NLO) properties of this compound. Neither experimental measurements nor computational studies on its hyperpolarizability or other NLO characteristics have been found in the scientific literature. Research into the NLO properties of organic molecules is an active field, but this particular compound does not appear to have been a subject of study.

Future Research Directions and Unexplored Avenues in 4 3 Methoxyphenyl Thio Butan 2 One Chemistry

Development of Novel and Highly Efficient Synthetic Strategies

While classical methods for thioether synthesis exist, future research should focus on developing more sustainable, atom-economical, and efficient strategies for 4-((3-Methoxyphenyl)thio)butan-2-one. Traditional methods often rely on the use of volatile and malodorous thiols, which present significant handling challenges. taylorandfrancis.com Modern synthetic chemistry offers several promising alternatives.

Key research objectives in this area include:

Transition-Metal Catalysis: Investigating various transition-metal-catalyzed cross-coupling reactions could lead to milder and more efficient synthetic routes. researchgate.net While palladium catalysis is well-established, exploring more earth-abundant and less toxic metals like copper and nickel is a key goal for green chemistry. researchgate.net A systematic screening of different ligands, catalysts, and reaction conditions could dramatically improve yields and substrate scope. thieme-connect.com

Thiol-Free Reagents: A significant advancement would be the development of synthetic protocols that avoid the direct use of 3-methoxythiophenol. The use of odorless and stable thiol surrogates, such as xanthates, thiourea (B124793), or alkylisothiouronium salts, represents a more environmentally benign and operationally simple approach. taylorandfrancis.commdpi.comacsgcipr.org

Dehydrative Thioetherification: Exploring methods that form the C-S bond via the dehydrative coupling of an alcohol with a thiol source is another green alternative that could be adapted for this molecule. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Ni/Cu-Catalyzed Coupling | Uses earth-abundant metal catalysts with appropriate ligands. | Lower cost, reduced toxicity compared to Pd, potentially milder conditions. researchgate.net | Ligand design, optimization of catalyst loading, and reaction conditions. |

| Thiol-Free Synthesis (e.g., Xanthates) | Employs stable, odorless sulfur sources instead of volatile thiols. mdpi.com | Improved safety and handling, greener process, readily available reagents. taylorandfrancis.commdpi.com | Adaptation of xanthate or thiourea protocols to the butan-2-one backbone. |

| Photoredox Catalysis | Uses visible light to drive the C-S bond formation. | Extremely mild conditions, high functional group tolerance, novel reactivity. rsc.org | Screening of photocatalysts and development of a suitable reaction pathway. |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

The integration of modern technologies can revolutionize the synthesis and optimization of chemical processes. For this compound, two key technologies stand out: flow chemistry and machine learning.

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. acs.orgmdpi.comnih.gov Developing a flow process for the synthesis of this compound could lead to higher purity, better yields, and the potential for automated, on-demand production. acs.orgacs.org The use of packed-bed reactors with polymer-supported reagents or catalysts could further streamline the process by simplifying purification. acs.orgacs.org

Machine Learning-Assisted Synthesis: Artificial intelligence (AI) is rapidly becoming an indispensable tool in chemical research. researchgate.net Machine learning algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes and suggest optimal conditions. acs.orgacs.org For this specific compound, a neural network could be developed to predict the best combination of catalyst, solvent, temperature, and reagents to maximize yield and minimize byproducts. acs.org This data-driven approach can significantly accelerate the optimization process, saving time and resources compared to traditional trial-and-error experimentation. researchgate.net

Table 2: Advanced Technologies in Synthesis

| Technology | Application to Synthesis | Anticipated Benefits |

|---|---|---|

| Flow Chemistry | Development of a continuous manufacturing process using microreactors. mdpi.com | Enhanced safety, higher reproducibility, easier scale-up, and potential for automation. acs.orgacs.org |

| Machine Learning | Use of algorithms to predict optimal reaction conditions and yields. acs.orgnih.gov | Accelerated process optimization, discovery of non-intuitive conditions, reduced experimental cost. acs.orgmdpi.com |

In-Depth Mechanistic Studies using Operando and In Situ Spectroscopic Techniques

A deep understanding of the reaction mechanism is crucial for rational process optimization and catalyst design. While traditional mechanistic studies rely on analyzing reaction outcomes under various conditions, modern spectroscopic techniques allow for the direct observation of a reaction as it happens.

Operando and in situ spectroscopy are powerful methodologies for gaining real-time insights into catalytic cycles. nih.govwikipedia.org An in situ measurement is performed under relevant reaction conditions, while an operando study simultaneously measures the catalytic activity or product formation, providing a direct link between the catalyst's state and its performance. wikipedia.orgreddit.com

Applying these techniques to a chosen synthetic route for this compound could:

Identify catalytically active species and reaction intermediates.

Elucidate the kinetics of individual steps in the catalytic cycle.

Uncover catalyst deactivation pathways, leading to strategies for improving catalyst lifetime and stability. chemcatbio.org

Table 3: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance |

|---|---|---|

| In Situ FTIR/Raman | Tracks changes in vibrational modes of reactants, intermediates, and products. | Identifies key functional group transformations and surface-adsorbed species on a catalyst. chemcatbio.org |

| In Situ NMR | Provides structural information on species in the solution phase. | Characterizes soluble intermediates and quantifies reaction kinetics. |

| X-ray Absorption Spectroscopy (XAS) | Probes the oxidation state and local coordination environment of a metal catalyst. chemcatbio.org | Elucidates the electronic and geometric structure of the catalyst during the reaction cycle. chemcatbio.org |

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The bifunctional nature of this compound (containing both a thioether and a ketone) opens the door to exploring unique reactivity. Future research could focus on leveraging the interplay between these two groups to develop novel transformations.

Unconventional Reactivity: Research could investigate the selective activation of either the C-S bond or the ketone. For example, the thioether can be oxidized to a sulfoxide (B87167) or sulfone, which can act as a leaving group or participate in elimination reactions, providing a pathway to new unsaturated derivatives. acs.org Furthermore, the ketone functionality allows for a host of reactions, such as aldol (B89426) condensations, alpha-functionalization, or Baeyer-Villiger oxidation, which could be explored to create a library of complex derivatives.

Cascade Reactions: A particularly elegant approach would be to design cascade reactions that rapidly build molecular complexity. figshare.comresearchgate.net This could involve:

A cascade sequence that forms the target molecule from simpler precursors in a one-pot process.

Using this compound as a substrate in a subsequent cascade reaction, where both the ketone and thioether (or a derivative like a sulfonium (B1226848) salt) participate in sequential bond-forming events. For instance, a photoredox-catalyzed reaction could initiate a radical cascade involving the sulfur atom. rsc.orgnih.gov

Computational Design of Derivatives with Tuned Chemical Properties for Specific Material Applications

Computational chemistry is a powerful tool for the in silico design and screening of new molecules with desired properties, significantly accelerating the discovery of new materials. wwu.edu By modifying the core structure of this compound, it is possible to create derivatives with tailored electronic and physical properties for specific applications, such as in organic electronics. nih.gov

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the electronic properties (e.g., HOMO/LUMO energy levels, band gap) of a virtual library of derivatives. This can help identify candidates with suitable characteristics for use as organic semiconductors or charge-transport materials.

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models to establish a clear link between the molecular structure of the derivatives and their properties.

Generative Models: Employing machine learning-based generative models, such as recurrent neural networks (RNNs), to explore a vast chemical space and propose novel molecular structures that are optimized for a specific target property. digitellinc.comnih.gov This inverse design approach can uncover non-intuitive candidates for subsequent synthesis and testing.

Table 4: Computational Approaches for Derivative Design

| Computational Method | Objective | Potential Application of Designed Derivatives |

|---|---|---|

| DFT Calculations | Predict electronic properties like HOMO/LUMO levels and band gaps. | Organic electronics (e.g., OLEDs, OPVs). nih.gov |

| Molecular Dynamics (MD) | Simulate bulk properties and molecular conformations. | Predicting morphology and charge transport in solid-state materials. |

| Generative AI/ML Models | Inverse design of molecules with optimized target properties. digitellinc.comnih.gov | Accelerated discovery of novel functional materials and specialty chemicals. |

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-((3-Methoxyphenyl)thio)butan-2-one in laboratory settings?

- Methodological Answer : Safety protocols should align with fragrance safety standards for structurally similar β-thioketones. The Expert Panel for Fragrance Safety recommends referencing the RIFM Safety Assessment framework, which evaluates dermal sensitization, systemic toxicity, and environmental impact. Maximum acceptable concentrations in specific product categories (e.g., leave-on vs. rinse-off formulations) should be determined using dose-response models and read-across data from analogues like 4-(4-Hydroxyphenyl)butan-2-one .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : The thia-Michael reaction is a primary method, involving nucleophilic thiol addition to α,β-unsaturated ketones. For example, 4-(o-tolylthio)-butan-2-one was synthesized electrochemically using a catalyst generated in situ, optimizing parameters like electrode potential and solvent polarity . Alternative routes include acylation of thiophene derivatives followed by functionalization, as demonstrated in γ-keto ester syntheses .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Structural Analysis : X-ray crystallography provides definitive confirmation of molecular geometry, as used for 4-(o-tolylthio)-butan-2-one .

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substitution patterns, while FT-IR confirms thioketone (C=S) and methoxy (C-O) groups.

- Purity Assessment : HPLC with UV detection or GC-MS quantifies impurities, referencing retention indices from PubChem or EPA DSSTox databases .

Advanced Research Questions

Q. How can researchers optimize the thia-Michael reaction to improve the yield of this compound?

- Methodological Answer :

- Catalyst Tuning : Electrochemical generation of catalysts (e.g., thiolate ions) enhances regioselectivity. Adjusting electrode materials (e.g., Pt vs. graphite) and current density can improve efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like LiClO₄ mitigate side reactions.

- Kinetic Control : Lower temperatures (0–5°C) favor kinetic over thermodynamic products.

Q. What strategies can resolve contradictions in biological activity data observed for this compound derivatives?

- Methodological Answer :

- Sample Stability : Degradation during prolonged experiments (e.g., organic compound hydrolysis) can skew results. Implement continuous cooling (4°C) and inert atmospheres to stabilize samples .

- Dose-Response Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in anxiolytic effects of similar amines were resolved via elevated plus maze and open-field test cross-validation .

Q. What computational methods are suitable for predicting the reactivity and interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina utilize SMILES/InChI descriptors (e.g., JUCRQMRNZVYPJT-UHFFFAOYSA-N) to predict binding affinities with receptors such as G-protein-coupled receptors .

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, sulfur’s electron-rich nature in thiophene derivatives influences reactivity .

- Molecular Dynamics (MD) : Simulate solvent interactions and conformational stability over time using packages like GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.